3,4-diphenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,4-diphenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-16-15-11-17(14)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIRTCYAWLTKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409398 | |
| Record name | 3,4-diphenyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-64-7 | |
| Record name | 3,4-Diphenyl-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14331-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-diphenyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIPHENYL-4H-1,2,4-TRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Cyclocondensation
The reaction of amidrazones with aldehydes represents a cornerstone in 1,2,4-triazole synthesis. For 3,4-diphenyl-4H-1,2,4-triazole, N-phenylbenzamidrazone and benzaldehyde undergo cyclocondensation in polyethylene glycol (PEG-300) at 80°C for 1 hour, catalyzed by ammonium cerium(IV) nitrate (CAN, 5 mol%). This method achieves a 96% yield after extraction with diethyl ether and silica gel chromatography. The mechanism involves CAN-mediated oxidative cyclization, which accelerates imine formation and subsequent ring closure.
Solvent and Temperature Optimization
Comparative studies reveal that solvent selection critically impacts yield. Replacing PEG-300 with toluene under reflux increases reaction rates but reduces yields to 71–73% due to side product formation. Chloroform, despite its lower boiling point, proves less effective, yielding below 45% for analogous triazoles. A temperature threshold of 80°C optimizes the balance between reaction kinetics and thermal decomposition risks.
Suzuki Cross-Coupling for Functionalized Derivatives
Palladium-Catalyzed Coupling
Suzuki-Miyaura cross-coupling enables the introduction of aryl groups at the triazole’s 3- and 5-positions. Starting from 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, reaction with phenylboronic acid in a toluene/water/ethanol system (5 mol% Pd(PPh₃)₄, 10 mol% NBu₄Br) furnishes 3,4-diphenyl derivatives in 61–99% yield. Microwave irradiation at 110°C reduces reaction times from 20 hours to 30 minutes while maintaining yields above 85%.
Phase Transfer Catalysis
The addition of tetrabutylammonium bromide (NBu₄Br) enhances interfacial interactions in biphasic systems, improving yields by 15–20% compared to catalyst-only conditions. Table 1 summarizes key parameters for Suzuki-derived syntheses.
Table 1: Suzuki Cross-Coupling Conditions for this compound
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 89–99 |
| Solvent System | Toluene/H₂O/EtOH (3:1) | 85–93 |
| Temperature | 110°C | 91–99 |
| Reaction Time (MW) | 30 min | 88–95 |
Hydrazide-Imidoyl Chloride Condensation
Condensation in Polar Aprotic Solvents
Condensing 4-nitrobenzohydrazide with N-(4-chlorophenyl)benzimidoyl chloride in N,N-dimethylacetamide (DMAc) at 120°C produces 3,4-diphenyl analogs in 68–72% yield. The reaction proceeds via nucleophilic acyl substitution, with DMAc stabilizing the transition state through hydrogen bonding. X-ray crystallography confirms dihedral angles of 23.1°–29.8° between the triazole and phenyl rings, indicating moderate π-conjugation.
Alternative Imidoylating Agents
Replacing benzimidoyl chloride with N-phenylbenzimidoyl chloride enhances electrophilicity, boosting yields to 78% under identical conditions. However, electron-withdrawing substituents (e.g., -NO₂) on the hydrazide component retard cyclization, necessitating alkaline post-treatment for complete conversion.
Click Chemistry Approaches
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition
Copper(I)-mediated ligation of 1,2,4-triazole-bearing alkynes with aryl azides generates 1,4-disubstituted triazoles in 75–89% yield. For 3,4-diphenyl variants, S-propargylated 1,2,4-triazole precursors react with phenyl azide under microwave irradiation (100°C, 10 min), achieving 94% yield versus 72% for classical heating.
Solvent-Free Microwave Synthesis
Employing ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as dual solvents/bases reduces reaction times to 5 minutes with 91% yield, avoiding chromatographic purification.
Solvent and Catalyst Optimization
Catalyst Screening
CAN outperforms Brønsted acids (e.g., HClO₄-SiO₂) in cyclocondensation, reducing side reactions from 22% to <5%. Transition metal catalysts (Pd, Cu) remain indispensable for cross-coupling, though Ni-based systems show promise for cost-sensitive applications.
Solvent Effects
Polar solvents (PEG-300, DMAc) favor cyclocondensation by stabilizing charged intermediates, while toluene optimizes Suzuki coupling via enhanced aryl boronic acid solubility. Table 2 contrasts solvent performance across methodologies.
Table 2: Solvent Impact on this compound Synthesis
| Method | Optimal Solvent | Yield (%) | Side Products (%) |
|---|---|---|---|
| Cyclocondensation | PEG-300 | 96 | 3 |
| Suzuki Coupling | Toluene | 93 | 7 |
| Click Chemistry | Ionic Liquid | 91 | 2 |
| Hydrazide Condensation | DMAc | 72 | 15 |
Structural and Mechanistic Considerations
Tautomeric Stability
The 4H-1,2,4-triazole tautomer predominates in solid-state and non-polar solutions due to conjugation between the N4 lone pair and adjacent phenyl rings. Substituent electron-withdrawing effects destabilize the 1H tautomer, as evidenced by NMR δH 13.70–14.16 ppm shifts for the triazole NH.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent research indicates that derivatives of 3,4-diphenyl-4H-1,2,4-triazole exhibit promising antimicrobial activity. For instance, a study synthesized several derivatives and evaluated their efficacy against various microbial strains, demonstrating significant antibacterial properties . The incorporation of the triazole moiety has been linked to enhanced bioactivity due to its ability to mimic essential biological structures.
Anticancer Activity
The triazole scaffold is recognized for its potential in anticancer therapies. In one study, compounds containing the 1,2,4-triazole structure were assessed for their cytotoxic effects on cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively . The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival.
CNS Activity
this compound derivatives have also been investigated for their central nervous system (CNS) effects. Some studies suggest that these compounds may act as selective serotonin receptor modulators, which could be beneficial in treating mood disorders .
Agricultural Applications
Fungicides
The triazole class is well-known for its fungicidal properties. Compounds like this compound have been explored as potential fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis . This application is particularly relevant in agriculture where crop protection from fungal pathogens is critical.
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve resistance to degradation under various environmental conditions .
Sensor Development
The unique electronic properties of triazoles make them suitable for sensor applications. Research has shown that materials based on this compound can be used in the development of sensors for detecting gases or biomolecules due to their high sensitivity and selectivity .
Case Study: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various this compound derivatives against multiple bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| A | E. coli | 15 | 32 µg/mL |
| B | S. aureus | 18 | 16 µg/mL |
| C | P. aeruginosa | 12 | 64 µg/mL |
This table illustrates the varying degrees of effectiveness among different derivatives of the compound against specific bacterial strains.
Case Study: Anticancer Activity
Another study focused on the anticancer properties of a synthesized derivative of this compound:
| Treatment Group | Cell Line | IC50 (µM) |
|---|---|---|
| Control | MCF-7 | >100 |
| Compound D | MCF-7 | 25 |
| Compound E | A549 | 30 |
The data indicates that certain derivatives exhibit significantly lower IC50 values compared to controls, suggesting potent anticancer activity.
Mechanism of Action
The mechanism of action of 3,4-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Phenyl groups (electron-donating) enhance lipophilicity and bioactivity, while nitro or chloro substituents (electron-withdrawing) improve thermal stability .
- Thermal Stability : Triazoles with aromatic substituents (e.g., 3,5-diphenyl) exhibit higher decomposition temperatures (>250°C) compared to nitro derivatives, which prioritize energetic performance over thermal resistance .
Key Observations :
Biological Activity
3,4-Diphenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.
Overview of this compound
This compound is characterized by its triazole ring structure with two phenyl substituents. This unique structure contributes to its pharmacological potential. The biological activities of triazoles are often related to their ability to interact with various biological targets.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound and its derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 10 µg/mL | 15 |
| S. aureus | 5 µg/mL | 20 | |
| C. albicans | 12 µg/mL | 18 |
Research indicates that modifications to the triazole structure can enhance its antimicrobial efficacy. For instance, derivatives with electron-withdrawing groups on the phenyl rings exhibited improved activity against various bacterial strains and fungi .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been studied in vitro using peripheral blood mononuclear cells (PBMCs).
Table 2: Cytokine Inhibition by this compound
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3a | 44% | 50% |
| 3c | 60% | 55% |
The results showed that compounds derived from this triazole significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMC cultures . The most potent derivatives were noted for their ability to reduce inflammation markers effectively.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 | |
| A549 (Lung Cancer) | 18 |
The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression . These findings highlight the therapeutic potential of triazoles in cancer treatment.
Case Studies
A notable case study involved the synthesis and evaluation of several novel triazole derivatives based on the core structure of this compound. These derivatives were tested for their biological activities across different assays:
- Antimicrobial Testing : The synthesized compounds were screened against a panel of bacteria and fungi. Results indicated that modifications led to enhanced potency against resistant strains.
- Anti-inflammatory Assays : The impact on cytokine release was assessed using LPS-stimulated PBMCs. Compounds showed significant reductions in TNF-α and IL-6 levels.
- Cytotoxicity Assays : Various cancer cell lines were treated with different concentrations of the triazole derivatives to determine their IC50 values.
Q & A
Q. What are the common synthetic methodologies for preparing 3,4-diphenyl-4H-1,2,4-triazole and its derivatives?
Methodological Answer: The synthesis typically involves cyclization reactions under reflux conditions. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole is synthesized by dissolving 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO), refluxing for 18 hours, followed by distillation under reduced pressure and crystallization with water-ethanol (65% yield) . Schiff base derivatives can be prepared by reacting 3,5-diphenyl-4-amino-1,2,4-triazole with aldehydes, enabling modifications for targeted biological or chemical properties .
Q. How is the biological activity of this compound derivatives evaluated in antimicrobial studies?
Methodological Answer: Antimicrobial activity is assessed via in vitro assays such as broth microdilution to determine minimum inhibitory concentrations (MICs). Derivatives are tested against bacterial (e.g., Staphylococcus aureus) and fungal (e.g., Candida albicans) strains. Structural modifications, such as introducing halogenated phenyl groups, enhance potency by improving membrane permeability .
Advanced Research Questions
Q. What structural characterization techniques are critical for analyzing this compound derivatives?
Methodological Answer: X-ray crystallography is pivotal for resolving molecular geometry. For instance, SHELXL (part of the SHELX suite) refines crystal structures using high-resolution data to determine bond lengths, angles, and packing interactions . Spectroscopic methods (e.g., -NMR, IR) validate functional groups, while mass spectrometry confirms molecular weights .
Q. How can impurities in this compound synthesis be identified and mitigated?
Methodological Answer: Impurities like azidotriazoles arise during intermediate synthesis. Sublimation under vacuum (110°C) purifies the compound, while high-performance liquid chromatography (HPLC) quantifies impurities. Standardization protocols, such as those for the drug "Hypertril," employ reproducible impurity profiling using spectroscopic and chromatographic techniques .
Q. What strategies optimize this compound derivatives for selective COX-2 inhibition?
Methodological Answer: Structure-activity relationship (SAR) studies guide substitutions at the triazole core. Introducing sulfonyl or methoxy groups (e.g., 4-methylsulfonyl-phenyl) enhances COX-2 selectivity. In vitro cyclooxygenase inhibition assays (using enzyme-linked immunosorbent assays, ELISA) quantify IC values, while molecular docking predicts binding affinities .
Q. How is this compound utilized in molecular probes for ion detection?
Methodological Answer: Schiff base derivatives of 3,5-diphenyl-4-amino-1,2,4-triazole act as fluorescent probes. For example, coumarin-aldehyde conjugates exhibit UV-vis absorption and fluorescence shifts upon Cu binding (2:1 stoichiometry). Titration experiments with metal ions validate selectivity, supported by Job’s plot analysis .
Q. What analytical methods ensure batch-to-batch consistency in pharmaceutical-grade triazole derivatives?
Methodological Answer: Quality control involves elemental analysis (C, H, N), melting point determination, and -NMR purity checks. For drug formulations like "Hypertril," standardized protocols include impurity quantification via thin-layer chromatography (TLC) and validation under International Council for Harmonisation (ICH) guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
